Cas no 692747-23-2 ((4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid)

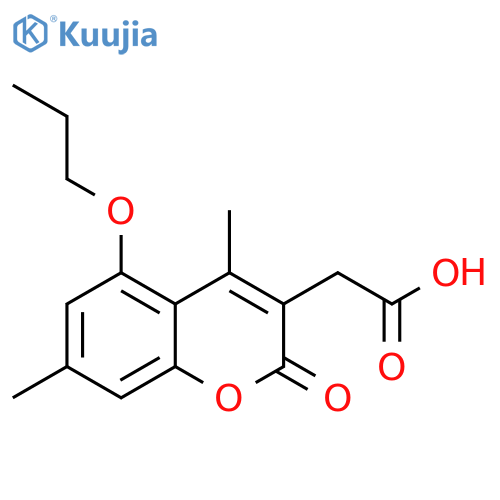

692747-23-2 structure

商品名:(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid

CAS番号:692747-23-2

MF:C16H18O5

メガワット:290.311125278473

CID:5563974

(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid

-

- インチ: 1S/C16H18O5/c1-4-5-20-12-6-9(2)7-13-15(12)10(3)11(8-14(17)18)16(19)21-13/h6-7H,4-5,8H2,1-3H3,(H,17,18)

- InChIKey: KTNJGBQMZDMDRD-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(C)=CC(OCCC)=C2C(C)=C1CC(O)=O

(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 7218310185-250MG |

2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |

692747-23-2 | 95% | 250MG |

$300 | 2023-07-08 | |

| OTAVAchemicals | 7218310185-500MG |

2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |

692747-23-2 | 95% | 500MG |

$375 | 2023-07-08 | |

| OTAVAchemicals | 7218310185-100MG |

2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |

692747-23-2 | 95% | 100MG |

$250 | 2023-07-08 |

(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

692747-23-2 ((4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量